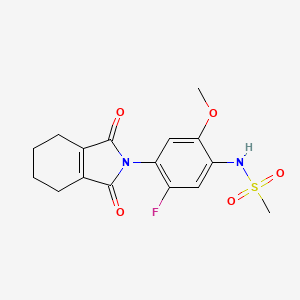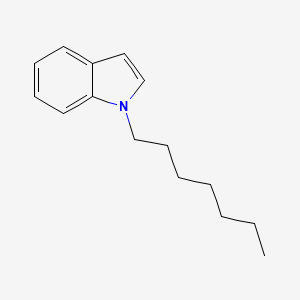
2,2-Bis(hydroxymethyl)butyl 2-methylpentyl pentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis(hydroxymethyl)butyl 2-methylpentyl pentanedioate is an organic compound with a complex structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(hydroxymethyl)butyl 2-methylpentyl pentanedioate typically involves multi-step organic reactions. One common method starts with the esterification of pentanedioic acid with 2-methylpentanol under acidic conditions to form the intermediate ester. This intermediate is then reacted with 2,2-bis(hydroxymethyl)butanol in the presence of a catalyst, such as sulfuric acid, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include precise control of temperature, pressure, and reaction time to optimize the esterification and subsequent reactions. Catalysts and solvents are carefully chosen to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Bis(hydroxymethyl)butyl 2-methylpentyl pentanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxides (RO⁻) can be employed.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields primary or secondary alcohols.
Substitution: Results in the formation of new esters or ethers.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2,2-Bis(hydroxymethyl)butyl 2-methylpentyl pentanedioate is used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving ester hydrolysis and alcohol oxidation.
Medicine
Potential medical applications include its use as a precursor for drug development, particularly in designing molecules with multiple functional groups that can interact with various biological targets.
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its unique structure allows for the creation of materials with specific mechanical and chemical properties.
Mécanisme D'action
The mechanism by which 2,2-Bis(hydroxymethyl)butyl 2-methylpentyl pentanedioate exerts its effects depends on the specific reaction or application. In enzymatic reactions, the compound may act as a substrate, undergoing hydrolysis or oxidation. The molecular targets and pathways involved include esterases and oxidoreductases, which facilitate the conversion of the compound into its respective products.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Bis(hydroxymethyl)propyl 2-methylpentyl pentanedioate
- 2,2-Bis(hydroxymethyl)butyl 2-ethylhexyl pentanedioate
Uniqueness
Compared to similar compounds, 2,2-Bis(hydroxymethyl)butyl 2-methylpentyl pentanedioate has a unique combination of hydroxyl and ester groups, which provides distinct reactivity and versatility in various applications. Its specific structure allows for targeted interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
137990-71-7 |
|---|---|
Formule moléculaire |
C17H32O6 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
5-O-[2,2-bis(hydroxymethyl)butyl] 1-O-(2-methylpentyl) pentanedioate |
InChI |
InChI=1S/C17H32O6/c1-4-7-14(3)10-22-15(20)8-6-9-16(21)23-13-17(5-2,11-18)12-19/h14,18-19H,4-13H2,1-3H3 |
Clé InChI |
HVTYAHGYXUMKLT-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)COC(=O)CCCC(=O)OCC(CC)(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



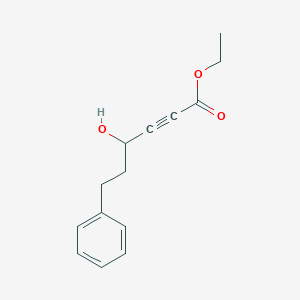
-lambda~5~-phosphane](/img/structure/B14276405.png)
![Methyl 15-[(trimethylsilyl)oxy]octadec-9-enoate](/img/structure/B14276409.png)
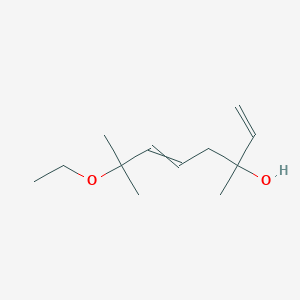
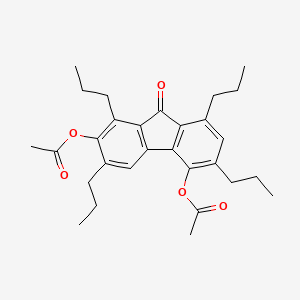

![Diethyl 4,4'-[azanediylbis(methylene)]dibenzoate](/img/structure/B14276437.png)
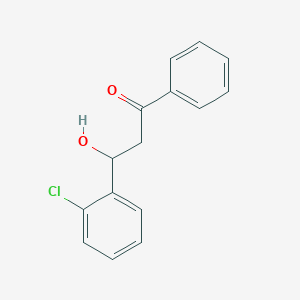
![8-(pyridin-4-ylmethyl)-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14276451.png)
![3-Hydroxy-2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]-4H-1-benzopyran-4-one](/img/structure/B14276459.png)
